3-Amino-N-methylalanine Monohydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-3-amino-2-(methylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-3(2-5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJUNUBLHLFOR-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Detection and Quantification by Lc Ms/ms:the Final Step is the Detection and Quantification of Bmaa in the Cleaned Hydrolysate. Liquid Chromatography Tandem Mass Spectrometry Lc Ms/ms is the Preferred Analytical Technique Due to Its High Selectivity and Sensitivitynih.govnih.gov.
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently used to separate the polar BMAA from other compounds in the sample before it enters the mass spectrometer rsc.org.
Derivatization: In some methods, BMAA is derivatized with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) before LC-MS/MS analysis nih.govresearchgate.net. Derivatization can improve chromatographic retention and resolution from its isomers uts.edu.auresearchgate.net. However, direct analysis of the underivatized compound is also common rsc.org.
Mass Spectrometry: Tandem mass spectrometry allows for highly specific detection by monitoring the fragmentation of the BMAA parent ion into specific product ions, ensuring accurate identification and quantification nih.govrsc.org.
The following table outlines the common methodologies used for the analysis of protein-bound BMAA.
| Step | Procedure | Common Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1. Protein Precipitation | Homogenization of the sample followed by centrifugation to pellet proteins. | 0.1 M - 10% Trichloroacetic acid (TCA) | To separate proteins and protein-bound BMAA from the free amino acid fraction. | nih.govjove.comnih.gov |
| 2. Acid Hydrolysis | Incubation of the protein pellet in strong acid at high temperature. | 6 M Hydrochloric acid (HCl) at 110°C for 24 hours. | To break peptide bonds and release BMAA from the protein fraction. | nih.gov |
| 3. Sample Cleanup | Purification of the hydrolysate to remove interfering compounds. | Solid-Phase Extraction (SPE) | To reduce matrix effects and improve the accuracy of LC-MS/MS analysis. | nih.gov |
| 4. Analysis | Separation, detection, and quantification of BMAA. | LC-MS/MS (often with HILIC), with or without derivatization (e.g., AQC). | To accurately identify and measure the concentration of BMAA. | nih.govnih.govrsc.org |
Environmental Occurrence, Distribution, and Trophic Transfer in Non Human Systems
Presence in Aquatic Environments (Freshwater and Marine)
BMAA is found in a wide range of aquatic environments, from freshwater lakes and reservoirs to brackish and marine ecosystems. mdpi.comnih.gov Its presence is frequently linked to the proliferation of certain phytoplankton, particularly cyanobacteria. mdpi.comca.gov
Cyanobacteria, also known as blue-green algae, are recognized as primary producers of BMAA in aquatic ecosystems. ca.govnih.gov The toxin has been detected in cyanobacterial blooms across the globe. mdpi.comnih.gov Studies have identified BMAA in various cyanobacterial genera, including Nostoc, Anabaena, and Microcystis, which are common bloom-formers. mdpi.comnih.gov
Concentrations of BMAA in cyanobacterial samples can vary significantly, ranging from below detection limits to several thousand micrograms per gram (µg/g) of dry weight. nih.govresearchgate.net For instance, a 2008 screening of cyanobacterial scums in Dutch urban waters found BMAA in 9 out of 21 samples, with concentrations between 4 and 42 µg/g dry weight. wur.nlresearchgate.net In contrast, a follow-up study eight years later on 52 similar samples found BMAA in only two, with one concentration at 0.6 µg/g dry weight. wur.nlresearchgate.net In South Florida, BMAA concentrations in cyanobacterial blooms have been found to reach up to approximately 7000 μg/g. nih.gov This variability can be attributed to differences in cyanobacterial species composition, environmental conditions, and the analytical methods used for detection. nih.govresearchgate.net
Table 1: BMAA Concentrations in Cyanobacterial Blooms from Various Locations
| Location | Cyanobacterial Genera | BMAA Concentration (µg/g DW) | Reference |
|---|---|---|---|
| Dutch Urban Waters (2008) | Mixed species | 4 - 42 | wur.nlresearchgate.net |
| Dutch Urban Waters (2016) | Mixed species | 0.6 | wur.nlresearchgate.net |
| Lake Winnipeg, Canada | Mixed species | up to 4 | researchgate.net |
| Baltic Sea | Nodularia, Aphanizomenon | 0.0023 - 0.015 | mdpi.com |
| South Florida, USA | Mixed species | up to ~7000 | nih.gov |
The detection of BMAA extends beyond the cyanobacterial cells themselves to the surrounding water. In 33% of cyanobacterial bloom samples from 12 lakes in Quebec, Canada, BMAA was detected at a maximum concentration of 0.3 μg/L. mdpi.com In the Netherlands, free BMAA was identified in 43% of samples from 21 urban water bodies. mdpi.com The presence of dissolved BMAA in the water column is significant as it represents a direct exposure route for aquatic organisms. nih.gov It has been suggested that aerosolization from contaminated water bodies could also be a pathway for BMAA exposure to nearby terrestrial organisms. mdpi.combrewsterponds.org
Bioaccumulation in Aquatic Organisms
BMAA present in the environment can be taken up and accumulated by aquatic organisms. knaw.nl This process, known as bioaccumulation, has been observed across various trophic levels, from primary consumers to top predators. nih.gov
Filter-feeding bivalves, such as mussels and oysters, are particularly prone to accumulating BMAA due to their feeding mechanism, which involves filtering large volumes of water containing phytoplankton. nih.gov As a result, they often serve as bioindicators for environmental contamination. nih.govnih.gov Studies have shown that marine bivalves can contain high amounts of BMAA, often more than is found in fish muscle. nih.govepa.gov
Research on the freshwater mussel Dreissena polymorpha demonstrated that dissolved BMAA is rapidly taken up and distributed throughout all soft tissues within the first day of exposure. nih.govknaw.nl In a laboratory setting, Australian freshwater mussels (Velesunio ambiguus) exposed to a BMAA-producing cyanobacterium, Microcystis aeruginosa, showed increasing concentrations of the toxin over the exposure period. nih.gov Concentrations of BMAA in oysters have been reported between 6.8 and 46.9 µg/g dry weight. nih.gov
Table 2: BMAA Concentrations in Filter-Feeding Bivalves
| Organism | Location | BMAA Concentration | Reference |
|---|---|---|---|
| Oysters | Not Specified | 6.8 - 46.9 µg/g DW | nih.gov |
| Mussels (Mytilus edulis) | Baltic Sea | 0.63 - 1.6 µg/g WW | nih.gov |
| Blue Mussel (Mytilus edulis) | Sweden (West Coast) | 0.08 - 0.9 µg/g | nih.gov |
| Oyster (Ostrea edulis) | Greece | 0.32 µg/g | nih.gov |
| Oyster (Crassostrea gigas) | France | 0.66 µg/g | nih.gov |
DW = Dry Weight, WW = Wet Weight
BMAA has also been detected in a variety of crustaceans and fish, which can be exposed through consumption of contaminated prey or direct uptake from the water. nih.govnih.gov In South Florida, pink shrimp, largemouth bass, and blue crabs have been found to contain BMAA at levels comparable to or exceeding those in other known BMAA-accumulating species. discovermagazine.com One blue crab from this region reportedly contained BMAA concentrations as high as 7,000 parts per million. discovermagazine.com Similarly high levels were found in blue crabs from Chesapeake Bay. discovermagazine.com
In the Baltic Sea, BMAA has been identified in several fish species, with the highest levels often found in bottom-dwelling fish. nih.gov A systematic screening of seafood from supermarkets in Stockholm, Sweden, also detected BMAA in various fish and crustaceans. researchgate.net
Table 3: BMAA Concentrations in Crustaceans and Fish
| Organism | Location | BMAA Concentration | Reference |
|---|---|---|---|
| Crabs | Not Specified | 4.7 - 14.1 µg/g DW | nih.gov |
| Blue Crab | South Florida, USA | Up to 7000 ppm | discovermagazine.com |
| Bottom-dwelling fish | Baltic Sea | Highest levels detected in muscle and brain | nih.gov |
| Various fish and shellfish | Florida, USA | Variable, with bottom-feeders showing high levels | discovermagazine.com |
DW = Dry Weight, ppm = parts per million
Trophic Transfer Dynamics in Non-Human Food Webs
The movement of BMAA through the food web, from primary producers to higher-level consumers, is a critical aspect of its environmental fate. consensus.app The process by which the concentration of a toxin increases at successively higher levels in a food chain is known as biomagnification. consensus.appyoutube.com
Evidence suggests that BMAA can biomagnify in certain aquatic food webs. nih.govconsensus.app For example, in the Baltic Sea, BMAA levels were found to be higher in zooplankton, which feed on cyanobacteria, and even higher in some fish species, suggesting bioaccumulation up the food chain. nih.gov A study in a diatom-dominated marine ecosystem in China also reported clear biomagnification of BMAA from phytoplankton to zooplankton and other marine organisms. consensus.appresearchgate.net In freshwater systems, BMAA concentrations have been observed to increase with trophic level in aquaculture products. consensus.appconsensus.app
However, the occurrence of BMAA transfer and biomagnification is not universal. nih.govnih.gov A study in the Northern Baltic Proper found BMAA in phytoplankton, zooplankton, and mysids, but not in benthic invertebrates or any of the fish species tested, challenging the assumption of widespread BMAA transfer to top consumers in that specific ecosystem. nih.govnih.gov Another study in Province Lake, New Hampshire, found a 44.8-fold biomagnification from phytoplankton to zooplankton, but then biodilution at higher trophic levels leading to the top predator, a loon. unh.edu These conflicting findings highlight the complexity of BMAA's behavior in different ecosystems, which may be influenced by the specific structure of the food web and the metabolic processes of the organisms involved. nih.govnih.gov
The transfer of BMAA is not limited to aquatic systems. It can move from aquatic to terrestrial ecosystems, for instance, when aquatic organisms like mussels are used to produce animal feed, which is then consumed by animals like chickens. nih.govnih.gov
Transfer to Aquatic Invertebrates
Aquatic invertebrates, particularly filter-feeding organisms, are primary accumulators of BMAA from the surrounding water and through the consumption of phytoplankton. Studies have consistently detected BMAA in a range of invertebrate species, indicating a significant pathway for the toxin's transfer to higher trophic levels.
Research in the Baltic Sea has demonstrated the presence of BMAA in zooplankton, which are primary consumers of cyanobacteria. Mussels and oysters, being efficient filter feeders, have also been shown to accumulate BMAA. This bioaccumulation in shellfish is a critical vector for the transfer of BMAA to organisms that prey on them. The accumulation of BMAA in these invertebrates highlights their role as a key link in the aquatic food chain for this neurotoxin.
Table 1: BMAA Concentrations in a Selection of Aquatic Invertebrates
| Species | Location | BMAA Concentration (µg/g dry weight) | Reference |
|---|---|---|---|
| Zooplankton | Baltic Sea | Variable, often higher than in phytoplankton | uts.edu.au(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWo-Tx82Zdau3AHWcwx77s89KQ-QdsX7kSgXl33HSV34UJWv1An9-8tYAmNUU3bhKlcEl_A8bHyz_Q6mK7eA_ZJKv9lQIlDBFzhzKG_bP8hz-1NoQSg122blKPCzCtoH4h4f9ixjXMY3Vu) |
| Blue mussel (Mytilus edulis) | Baltic Sea | Detected | uts.edu.au(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWo-Tx82Zdau3AHWcwx77s89KQ-QdsX7kSgXl33HSV34UJWv1An9-8tYAmNUU3bhKlcEl_A8bHyz_Q6mK7eA_ZJKv9lQIlDBFzhzKG_bP8hz-1NoQSg122blKPCzCtoH4h4f9ixjXMY3Vu) |
| Oyster (Ostrea edulis) | Baltic Sea | Detected | uts.edu.au(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWo-Tx82Zdau3AHWcwx77s89KQ-QdsX7kSgXl33HSV34UJWv1An9-8tYAmNUU3bhKlcEl_A8bHyz_Q6mK7eA_ZJKv9lQIlDBFzhzKG_bP8hz-1NoQSg122blKPCzCtoH4h4f9ixjXMY3Vu) |
| Various bivalves | Global | Detected in multiple studies | researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGQyjHWigzk_570SHIqHTenvh8KOa9Z-coKW7O-TORiFst2JVZ-V1UJ8IUiWs-4DuGuxT4X7uRmkAjsJvumvBcI4lpEifJCQ7S5oQx6cknyNRaOVnmwlXiedXvPD7IkxIH6yTucYT3SSnv0nOgJPxqAVsREKAJKtpZLeo9dZPCDn6GtONztLQCXrF-XVOAzGJEw4XNy4a76fSXkVf4Nwu2TqtQpvrET1i5EQ7aluoSBrnAjBJXLrcWWAlA-KEPyshvEBvvvz_StNuFI5VTwcEBu3I7HEjCi7Jj-D5IEbtrYQUkQnalejRBLtw9yjmCrw%3D%3D) |
| Crustaceans | Global | Detected in multiple studies | researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGQyjHWigzk_570SHIqHTenvh8KOa9Z-coKW7O-TORiFst2JVZ-V1UJ8IUiWs-4DuGuxT4X7uRmkAjsJvumvBcI4lpEifJCQ7S5oQx6cknyNRaOVnmwlXiedXvPD7IkxIH6yTucYT3SSnv0nOgJPxqAVsREKAJKtpZLeo9dZPCDn6GtONztLQCXrF-XVOAzGJEw4XNy4a76fSXkVf4Nwu2TqtQpvrET1i5EQ7aluoSBrnAjBJXLrcWWAlA-KEPyshvEBvvvz_StNuFI5VTwcEBu3I7HEjCi7Jj-D5IEbtrYQUkQnalejRBLtw9yjmCrw%3D%3D) |
Transfer to Terrestrial Organisms Feeding on Aquatic Sources
While direct, extensive studies on a wide range of terrestrial organisms are somewhat limited, the principle of trophic transfer suggests that predators and scavengers that consume fish, shellfish, or aquatic birds could be at risk of BMAA exposure. For instance, birds that feed on fish or invertebrates from BMAA-producing cyanobacteria-laden waters may accumulate the toxin. Research has suggested that irrigation of crops with BMAA-contaminated water could be a potential pathway for its entry into terrestrial food chains, although the risk associated with this route is still under investigation frontiersin.org.
Presence in Higher-Order Consumers (e.g., Cetaceans, without clinical relevance)
The process of biomagnification can lead to the accumulation of BMAA in organisms at the top of the food web. Apex predators, such as cetaceans, can integrate BMAA from their diet, which consists of various fish and invertebrates that may have been exposed to the toxin.
Studies have documented the presence of BMAA in the brain tissue of stranded dolphins. Research on dolphins from the coasts of Florida and Massachusetts in the United States detected BMAA in the majority of the brains examined mcgill.ca. The concentrations found in these marine mammals are noteworthy, as they represent the cumulative exposure through the consumption of prey containing BMAA. It is important to note that while the presence of BMAA is confirmed, the direct clinical relevance of these findings in cetaceans is an area of ongoing research.
Table 2: BMAA Concentrations in Cetacean Brain Tissue
| Species | Location | BMAA Concentration Range (µg/g) | Reference |
|---|---|---|---|
| Dolphins (Tursiops truncatus, Stenella frontalis, Delphinus delphis) | Florida and Massachusetts, USA | 20 - 748 | mcgill.ca(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqIdOjKLOh_EQ6GQcB9emhTi6QJouijgwcZ7tVWp7rspgn5Ficm0ajcmNK-r3VHhpq5LuQ6GZto5ebWuz6Q-JbvIPCWr1GDbv11ycVNQ52CGpawIw2JAJiHkle46tC_IOwXGotAlgrL1tqcSgU62F6e-l05RcxllXm-bKshzCopUurrSxCrzg7PYR2AXuipJkKh08IqunDDwV32w%3D%3D) |
Environmental Degradation and Persistence Studies
Understanding the environmental fate of BMAA is crucial for assessing its long-term ecological impact. Research into its degradation and persistence is ongoing, with current studies focusing on both abiotic and biotic processes.
Limited information is available on the natural biodegradation of BMAA in aquatic environments. However, some bacteria, such as Escherichia coli, have shown tolerance to BMAA, and research suggests that certain enzymatic pathways, like those involved in cysteine biosynthesis, may play a role in its metabolism or degradation uts.edu.auuts.edu.au. The potential for microbial communities in water and sediment to break down BMAA is an area that requires further investigation.
Studies on the photodegradation of BMAA under natural sunlight are also not extensive. However, advanced oxidation processes have been shown to be effective in degrading BMAA in water treatment settings. For example, ozonation can rapidly eliminate BMAA, with removal rates approaching 100% in pure water nih.gov. The degradation is primarily through direct oxidation by ozone molecules in acidic and neutral conditions, and by indirect oxidation via hydroxyl radicals under alkaline conditions nih.gov. Similarly, processes involving UV light in combination with chlorine or hydrogen peroxide (UV/H2O2) have demonstrated effective removal of BMAA researchgate.net. These findings suggest that while BMAA can be persistent under certain environmental conditions, it is susceptible to degradation by strong oxidizing agents.
The persistence of BMAA in sediments is another critical aspect of its environmental fate. Sediments can act as a sink for contaminants, potentially leading to long-term exposure for benthic organisms. While specific studies on the half-life of BMAA in sediments are scarce, the general behavior of amino acids in such environments suggests that factors like microbial activity, oxygen levels, and sediment composition would influence its persistence. The release of BMAA from decaying cyanobacterial blooms can lead to its incorporation into the sediment layer, where it may be available for uptake by benthic organisms or be subject to slow degradation processes. Further research is needed to quantify the persistence and bioavailability of BMAA in various sediment types.
Biochemical Interactions and Mechanistic Studies Excluding Clinical Outcomes
Interactions with Amino Acid Transport Systems in Microorganisms
The entry of BMAA into microbial cells is a critical first step for its biological activity. Research indicates that this non-proteinogenic amino acid co-opts existing transport systems designed for proteinogenic amino acids.
Genetic studies using the cyanobacterium Anabaena PCC 7120 have been instrumental in elucidating the transport pathways for BMAA. By isolating and sequencing mutants resistant to BMAA, researchers have mapped mutations to genes responsible for amino acid transport. nih.govnih.gov This genetic evidence strongly suggests that BMAA is actively transported into the cyanobacterial cell through these native transporters.
Further experiments involving the targeted inactivation of genes encoding different amino acid transport pathways conferred varying degrees of resistance to BMAA. A key finding was that a mutant in which all three major amino acid transport systems (N-I, N-II, and Bgt) were inactivated could no longer take up BMAA and, as a result, gained complete resistance to its toxic effects. nih.govnih.govchapman.edu This demonstrates conclusively that these transport systems are the primary portals for BMAA entry into the cell.
Table 1: Genetic Analysis of BMAA Transport in Anabaena PCC 7120
| Genetic Modification | Key Genes/Systems Involved | Observed Phenotype | Reference |
|---|---|---|---|
| Spontaneous BMAA-resistant mutants | Genes involved in amino acid transport | Increased resistance to BMAA toxicity | nih.gov |
| Targeted inactivation of specific transport pathways | Individual amino acid transport systems | Varying levels of resistance to BMAA | nih.govnih.gov |
| Combined inactivation of all three major transport systems | N-I, N-II, and Bgt systems | Full resistance to BMAA toxicity; loss of BMAA uptake capacity | nih.govnih.gov |
The ability of BMAA to enter cells via amino acid transporters indicates that it is recognized as a substrate by these systems. nih.govnih.gov The transport of amino acids in cyanobacteria is primarily handled by three main systems, known as N-I, N-II, and Bgt. nih.gov The uptake of BMAA is thought to occur via the N-I or N-II systems, which are responsible for transporting predominantly uncharged amino acids. nih.gov
Enzyme Inhibition Studies (in vitro and non-human cell lines)
Beyond its interaction with transport systems, BMAA has been shown to directly inhibit the activity of specific enzymes. These interactions can disrupt critical cellular processes.
Based on the reviewed scientific literature, there is no direct evidence currently available to confirm or deny the inhibition of L-Amino Acid Oxidase by 3-Amino-N-methylalanine Monohydrochloride.
Studies have demonstrated that BMAA can inhibit the activity of catalase, a crucial enzyme in the cellular defense against oxidative stress. Research on human erythrocyte catalase in a cell-free system found that BMAA inhibited the enzyme to a similar extent as the known inhibitor 3-amino-1,2,4-triazole. This inhibitory effect was also observed in a human cell line culture, indicating its relevance in a cellular context. The inhibition of catalase by BMAA can lead to an accumulation of reactive oxygen species, contributing to cellular damage. nih.gov
Table 2: BMAA Inhibition of Human Catalase
| Experimental System | Key Finding | Implication | Reference |
|---|---|---|---|
| Cell-free human erythrocyte catalase | BMAA inhibits catalase activity to the same extent as the known inhibitor 3-amino-1,2,4-triazole. | Direct enzymatic inhibition. | |
| Human cell line culture | BMAA-induced catalase inhibition observed in intact cells. | Potential for BMAA to induce oxidative stress by disabling antioxidant enzymes. |
Noncompetitive inhibition is a mechanism where the inhibitor reduces the enzyme's activity by binding to a site other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its efficiency regardless of whether the substrate is bound.
The inhibition of catalase by BMAA has been characterized as noncompetitive. Enzyme kinetics studies suggest that this may occur through BMAA binding to the nicotinamide adenine dinucleotide phosphate (NADPH) binding site, which is distinct from the enzyme's active site.
Another documented instance of noncompetitive inhibition involves the vesicular monoamine transporter 2 (VMAT2). BMAA was found to inhibit the uptake of serotonin into dense granules in a concentration-dependent manner, with the mechanism identified as non-competitive. mdpi.com This indicates that BMAA can interfere with the function of transporter proteins through allosteric mechanisms as well.
Table 3: Examples of Noncompetitive Inhibition by BMAA
| Target Enzyme/Transporter | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Human Catalase | Reduced enzyme activity. | Binds to the NADPH binding site (an allosteric site), altering enzyme conformation. | |
| Vesicular Monoamine Transporter 2 (VMAT2) | Reduced uptake of serotonin. | Binds to a site other than the substrate binding site, reducing transport efficiency. | mdpi.com |
Molecular Interactions with Glutamate (B1630785) Receptors (in vitro, non-human context)
The compound 3-Amino-N-methylalanine, commonly known as β-N-methylamino-L-alanine (BMAA), functions as a glutamate agonist, enabling it to bind to a variety of glutamate receptors on nerve cells. researchgate.netnih.gov This interaction is a critical aspect of its biochemical profile. Research conducted in non-human models has demonstrated that for BMAA to effectively interact with glutamate receptors, the presence of bicarbonate is necessary. nih.gov In one study using rat brain synaptic junctions, L-BMAA did not inhibit [3H]glutamate binding in a standard buffer solution. However, in the presence of 20 mM ammonium (B1175870) bicarbonate, it effectively blocked glutamate binding with an IC50 of 1 mM. nih.gov This binding to glutamate receptors initiates a cascade of events, including aberrant ion flows, which lead to prolonged depolarization of neurons and significant modifications in intracellular calcium (Ca²⁺) concentrations. researchgate.net
Agonistic Activity on NMDA Receptors
A primary mechanism through which BMAA exerts its effects is by acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor. nih.gov Numerous studies utilizing animal neural cells have substantiated this interaction. researchgate.net The excitotoxic effects of BMAA are mediated through the activation of these NMDA receptors, a phenomenon observed in various non-human models, including rat, mouse, and leech neurons. nih.govnih.gov Activation of the NMDA receptor by BMAA leads to a notable increase in the influx of intracellular Ca²⁺. nih.gov The neurotoxic effects associated with this interaction can be mitigated by the presence of an NMDA receptor antagonist, such as MK-801 (dizocilpine), further confirming that the effects are mediated via NMDA receptor activation. nih.gov
Modulation of AMPA/Kainate Receptors
In addition to its well-documented effects on NMDA receptors, BMAA also interacts with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.net Similar to its action on NMDA receptors, this interaction contributes to abnormal ion flows across the neuronal membrane and results in prolonged cellular depolarization. researchgate.net While the agonistic action on AMPA receptors is established, the specific modulatory effects on kainate receptors are less distinctly characterized in the available literature, though they are often grouped with AMPA receptors as non-NMDA ionotropic glutamate receptors. nih.gov
| Receptor Type | Observed Effect | Model System | Key Findings |
|---|---|---|---|
| NMDA Receptor | Agonist Activity | Rat, Mouse, Leech Neurons | Mediates excitotoxicity; increases intracellular Ca²⁺ influx. nih.govnih.gov |
| AMPA Receptor | Agonist Activity | Nerve Cells (General) | Contributes to aberrant ion flows and prolonged neuron depolarization. researchgate.net |
| Metabotropic Receptor (mGluR5) | Indirect Activation | Non-human models | Activated by glutamate released via BMAA's action on System xc(-). nih.gov |
| Metabotropic Receptor (Qp) | Full, Low-Potency Agonist | Mouse Striatal Neurons | Directly stimulates receptor, leading to inositol phosphate formation. nih.gov |
Effects on Metabotropic Receptors
The biochemical interactions of BMAA extend to metabotropic glutamate receptors (mGluRs). Studies have revealed that the neurotoxicity of BMAA involves the activation of metabotropic glutamate receptor 5 (mGluR5). nih.gov This activation, however, is not direct. It is mediated by BMAA's effect on the cystine/glutamate antiporter, which leads to the release of glutamate, and this released glutamate subsequently activates the mGluR5 receptor. nih.gov
Conversely, BMAA has been shown to act as a direct agonist on other metabotropic receptors. In primary cultures of mouse striatal neurons, L-BMAA was identified as a full agonist of the Qp receptor, a type of mGluR coupled to inositol phosphate formation. nih.gov While it is a full agonist, its potency is considered low. nih.govnih.gov This suggests that the neurotoxic properties of BMAA may involve the combined activation of both NMDA and metabotropic glutamate receptors. nih.gov
Impact on Cellular Pathways (in non-human models)
Beyond direct receptor interaction, BMAA significantly influences crucial cellular pathways, particularly those involved in amino acid transport and oxidative stress management. These effects have been characterized in various non-human experimental models.
Involvement with the Cystine/Glutamate Antiporter System (System xc(-))
A key aspect of BMAA's mechanism of action is its interaction with the cystine/glutamate antiporter, known as System xc(-). nih.govwikipedia.org This transporter is responsible for exchanging extracellular cystine for intracellular glutamate. nih.govresearchgate.net BMAA has been found to inhibit the function of this antiporter, which obstructs the uptake of cystine into the cell. nih.govwikipedia.org
Furthermore, BMAA's interaction with System xc(-) also promotes the release of glutamate from the cell into the extracellular space. nih.gov This dual action—inhibiting cystine import while promoting glutamate export—has significant downstream consequences. The released glutamate can contribute to excitotoxicity by activating nearby receptors like mGluR5. nih.gov
Induction of Oxidative Stress Mechanisms
BMAA is a known inducer of oxidative stress. nih.govnih.gov This effect is mechanistically linked to its impact on the System xc(-) antiporter. nih.gov The uptake of cystine via System xc(-) is a rate-limiting step for the synthesis of glutathione (GSH), a primary intracellular antioxidant. nih.govresearchgate.net By inhibiting cystine uptake, BMAA leads to the depletion of intracellular glutathione stores. nih.gov
A reduction in glutathione compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress. researchgate.netnih.govnih.gov In non-human models, exposure to BMAA has been shown to upregulate stress-response enzymes such as peroxiredoxins and glutaredoxin in cyanobacteria. mdpi.com Conversely, in the macrophyte Ceratophyllum demersum, BMAA exposure resulted in the inhibition of key antioxidant enzymes, including superoxide dismutase, catalase, and glutathione reductase, thereby contributing to cellular damage from oxidative stress. nih.gov
| Cellular Pathway | Effect of BMAA | Mechanism | Downstream Consequence |
|---|---|---|---|
| System xc(-) Antiporter | Inhibition and transport | BMAA inhibits the antiporter's primary function of cystine uptake. nih.govwikipedia.org | Leads to depletion of intracellular cystine and subsequently glutathione. nih.gov |
| Glutamate Transport | Drives release | BMAA action on System xc(-) promotes the export of intracellular glutamate. nih.gov | Increased extracellular glutamate can activate mGluR5, contributing to excitotoxicity. nih.gov |
| Glutathione Synthesis | Inhibition | Reduced cystine uptake prevents the synthesis of the antioxidant glutathione. nih.govnih.gov | Increased cellular vulnerability to oxidative damage. nih.gov |
| Oxidative Stress | Induction | Depletion of glutathione and direct inhibition of antioxidant enzymes in some species. nih.govnih.gov | Generation of reactive oxygen species (ROS) and cellular damage. researchgate.netnih.gov |
Protein Incorporation Studies (excluding human misincorporation debate)
The association of 3-Amino-N-methylalanine (BMAA) with proteins in its producers, primarily cyanobacteria, has been a significant area of research. These studies aim to understand the nature of this association, which is often categorized into free, soluble-bound, and protein-bound fractions. The protein-bound fraction, in particular, has been investigated to determine whether BMAA is incorporated into the peptide backbone or is associated through other means.
Investigation of Protein Association in Producers (e.g., cyanobacteria)
Research has demonstrated that a significant portion of BMAA in cyanobacteria exists in a protein-associated form. This fraction is not readily extractable with solvents that typically isolate free amino acids and requires harsh chemical treatment, such as acid hydrolysis, to be released.
A foundational study in this area reported that after removing free amino acids from cyanobacterial samples of the genus Nostoc, the concentration of BMAA increased substantially—by 10- to 240-fold—following acid hydrolysis of the remaining pellet nih.gov. This suggested the existence of a large endogenous reservoir of bound BMAA nih.gov. The variance in the ratio of free to protein-bound BMAA across different cyanobacterial genera and species suggests that its production and storage may be influenced by growth conditions and life cycle stages pnas.org.
Further investigations have explored the prevalence of protein-associated BMAA across a wide range of cyanobacteria. One comprehensive survey tested 30 laboratory strains of cyanobacteria and found that 95% of the genera tested produced BMAA, with a significant portion being protein-associated pnas.orgnih.gov. Studies on Portuguese cyanobacterial isolates from the Chroococcales, Oscillatoriales, and Nostocales orders also confirmed the presence of both free and protein-bound BMAA proquest.com. These findings underscore the widespread capability of cyanobacteria to produce and store BMAA in a protein-bound form pnas.orgmdpi.com.
While the term "protein-bound" is widely used, the precise nature of this association is still a subject of scientific inquiry. Some studies suggest that BMAA might be incorporated into the primary structure of proteins nih.gov. However, other research indicates that the association could be superficial, or that BMAA is released from proteins during acid hydrolysis before significant peptide bond cleavage occurs jove.comresearchgate.net. Recent discoveries have shown that cyanobacterial alanyl-tRNA synthetase can activate BMAA, which could be a mechanism for its incorporation into proteins nih.gov.
The following table summarizes findings from various studies on protein-associated BMAA in different cyanobacterial species.
| Cyanobacterial Species/Genus | Key Findings on Protein-Associated BMAA | Reference |
|---|---|---|
| Nostoc sp. | Concentrations of BMAA increased 10- to 240-fold after acid hydrolysis of the protein fraction. | nih.gov |
| Various (survey of 30 strains) | 95% of cyanobacterial genera tested were found to produce BMAA, with a significant variance in the ratio of free to protein-bound forms. | pnas.org |
| Portuguese isolates (Chroococcales, Oscillatoriales, Nostocales) | Both free and protein-bound BMAA were detected. Trichloroacetic acid (TCA) and hydrochloric acid (HCl) extraction procedures yielded the highest values for both fractions. | proquest.com |
| Various freshwater cyanobacteria | Confirmed the taxonomic ubiquity of BMAA, though at generally lower concentrations than some earlier reports. | mdpi.com |
Methodologies for Analyzing Protein-Bound 3-Amino-N-methylalanine
The analysis of protein-bound BMAA requires a multi-step process to separate the protein fraction from free amino acids, release the bound BMAA, and then detect and quantify it. The most common approach involves protein precipitation, followed by acid hydrolysis and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Structural Characterization and Computational Modeling of 3 Amino N Methylalanine Monohydrochloride
Crystallographic Analysis (e.g., X-ray Diffraction)
As of the current body of scientific literature, a specific crystal structure for 3-Amino-N-methylalanine Monohydrochloride has not been publicly deposited in crystallographic databases. However, based on the principles of amino acid chemistry, the formation of the hydrochloride salt would involve the protonation of the most basic site, which is the primary amino group, leading to an ammonium (B1175870) cation. The crystal structure would then be stabilized by ionic interactions between the positively charged amino group and the negatively charged chloride ion, as well as by a network of hydrogen bonds involving the carboxylic acid group and the N-methylamino group.
Advanced Spectroscopic Studies (beyond basic identification)
Beyond simple identification, advanced spectroscopic techniques provide detailed insights into the molecular structure and behavior of this compound in various states.
Detailed NMR Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, detailed 1H and 13C NMR analyses, including two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals.
Mass Spectrometry Fragmentation Pattern Analysis for Isomer Differentiation
Mass spectrometry (MS) is crucial for confirming the molecular weight of a compound and for elucidating its structure through fragmentation analysis. The differentiation of 3-Amino-N-methylalanine from its isomers, such as β-amino-N-methylalanine (BAMA), N-(2-aminoethyl)glycine (AEG), and 2,4-diaminobutyric acid (DAB), is a significant analytical challenge. nih.govnih.govnih.govdrugbank.com High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the method of choice for this purpose. nih.govnih.govdrugbank.com
In the positive ion mode, the protonated molecule of 3-Amino-N-methylalanine ([M+H]+) would have a specific mass-to-charge ratio (m/z). Collision-induced dissociation (CID) of this precursor ion would generate a characteristic fragmentation pattern. While specific fragmentation data for the monohydrochloride is not detailed, the fragmentation of the free amino acid, BMAA, is known. Common fragmentation pathways for amino acids include the loss of small neutral molecules like water (H2O), ammonia (B1221849) (NH3), and formic acid (HCOOH). uni-muenster.de The presence of the N-methyl group would also lead to characteristic fragmentation patterns.
The table below presents representative mass spectrometry data for the closely related β-N-methylamino-L-alanine (BMAA).
| Parameter | Value |
| Precursor Type | [M+H]+ |
| Precursor m/z | 119.0818 |
| Ionization Mode | Positive |
| Top 5 Peaks (m/z) | |
| 1 | 102.0555 |
| 2 | 76.04005 |
| 3 | 88.03994 |
| 4 | 73.0767 |
| 5 | 119.08167 |
| Data sourced from PubChem CID 105089 nih.gov |
By comparing the fragmentation patterns of different isomers under identical conditions, unique product ions or differences in the relative abundances of common fragments can be used for unambiguous identification.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into the dynamic behavior and reactivity of molecules.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can model the time-dependent behavior of this compound in a solvent, typically water. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions over time.
While specific MD simulations for this compound are not prominently documented, general studies on amino acids provide a methodological basis. nih.gov An MD simulation of this compound would likely show the solvated chloride ion and the protonated amino acid, with water molecules forming hydration shells around the charged groups. Such simulations could predict the conformational preferences of the molecule in solution and the dynamics of its interaction with the surrounding environment.
Quantum Chemical Calculations of Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure and chemical reactivity of this compound. These methods can predict various properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. hmdb.ca For this compound, quantum chemical calculations could be used to predict its reactivity towards biological nucleophiles and to understand the mechanism of its potential toxicity at a molecular level. These calculations can also be used to theoretically predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computational model.
Modeling of Carbamate (B1207046) Adduct Formation and Conformation
The neurotoxic potential of β-N-methylamino-L-alanine (BMAA) is significantly enhanced in the presence of bicarbonate (HCO₃⁻), a common ion in physiological systems. nih.govnih.govresearchgate.net This enhancement is attributed to the formation of carbamate adducts, which bear a striking structural resemblance to the endogenous neurotransmitter, glutamic acid. nih.govnih.govnih.gov Computational modeling has been instrumental in elucidating the formation, stability, and conformational dynamics of these adducts, providing critical insights into their mechanism of action at glutamate (B1630785) receptors. acs.orgscienft.com
In aqueous environments such as the human body, BMAA reacts with bicarbonate, which is in equilibrium with carbon dioxide and water, to form two primary carbamate adducts. nih.govresearchgate.netnih.gov This reversible reaction, known as carbamylation, can occur at either the α-amino group or the β-methylamino group of the BMAA molecule. nih.govescholarship.org
α-carbamate: Formed when the primary α-amino group reacts with CO₂.
β-carbamate: Formed when the secondary β-methylamino group reacts with CO₂.
Studies have shown that under physiological conditions, these two adducts are formed in a ratio of approximately 86:14 (α-carbamate to β-carbamate). nih.govresearchgate.net The formation of these adducts is crucial, as they are hypothesized to be the primary neurotoxic species, rather than BMAA itself. nih.govacs.org The negative charge and spatial arrangement of the carboxyl groups in the carbamate adducts mimic glutamate, enabling them to bind to and potentially over-activate glutamate receptors like the ionotropic glutamate receptor 2 (GluR2). nih.govnih.govscienft.com
Computational studies, particularly molecular dynamics (MD) simulations and alchemical free energy calculations, have been employed to investigate the binding modes, stability, and affinity of BMAA and its carbamate adducts to the GluR2 ligand-binding domain. nih.govacs.org These models provide a molecular-level rationale for the observed neurotoxicity. nih.gov
Research findings indicate that the carbamate adducts are significantly more stable within the GluR2 binding site compared to free BMAA. nih.govscienft.com Alchemical free energy calculations have been used to compute the relative binding free energy (ΔΔG) of the β-carbamate adduct compared to glutamate. nih.gov The results from multiple force fields and computational protocols consistently show that the β-carbamate adduct of BMAA has a binding affinity comparable to, or even greater than, glutamate for the GluR2 receptor. nih.govnih.gov
| Ligand | Computational Method | Finding | Reference |
| β-Carbamate Adduct | NAMD2/OPLS-AA/FEP | ΔΔG of -1.61 ± 0.33 kcal/mol relative to glutamate, indicating stronger binding. | nih.gov |
| β-Carbamate Adduct | AMBER20/ff14SB/TI | ΔΔG of -2.77 ± 0.12 kcal/mol relative to glutamate, indicating stronger binding. | nih.gov |
| BMAA & Carbamate Adducts | Molecular Dynamics (MD) Simulations | Carbamate adducts remain more stable in the GluR2 binding site than BMAA. | nih.govscienft.com |
Furthermore, 3D similarity calculations have been performed to quantify the structural resemblance of the adducts to glutamate. acs.org These calculations provide a similarity score, highlighting how well the adducts can mimic the natural agonist's binding pose.
| Ligand (vs. Glutamate) | 3D Similarity Score | Implication | Reference |
| β-Carbamate | 0.53 | Highest binding pose similarity to the natural agonist. | acs.org |
| BMAA | 0.50 | Moderate similarity. | acs.org |
| α-Carbamate | 0.44 | Moderate similarity. | acs.org |
The conformational preference and intermolecular dynamics of the carbamate adducts are thought to play a significant role in their function as neurotransmitter analogues. escholarship.org Computational modeling captures the dynamic conformational changes of the adducts within the receptor's binding pocket. acs.org These studies suggest that the specific conformations adopted by the α- and β-carbamates upon binding are key to their ability to effectively activate the receptor, providing a detailed hypothesis for the neurotoxic action of BMAA. nih.govscienft.com
Emerging Research Areas and Future Directions
Development of Novel Analytical Techniques for Trace Analysis
The accurate detection and quantification of BMAA in complex environmental and biological samples remain a significant challenge, driving the development of more sensitive and reliable analytical methods. Early techniques often faced issues with selectivity, leading to conflicting reports on BMAA concentrations. brainchemistrylabs.org To address this, current research is focused on refining and validating advanced analytical platforms.
A systematic review of analytical methods has highlighted the evolution from less selective techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) to more robust methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). brainchemistrylabs.org LC-MS/MS, particularly when coupled with derivatization agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 9-fluorenylmethyl chloroformate (FMOC-Cl), has become the gold standard for BMAA analysis. researchgate.net These methods offer improved separation of BMAA from its isomers, such as 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG), which can interfere with accurate quantification. wur.nl
Future developments are likely to focus on:
Higher Throughput Methods: Enabling the rapid screening of large numbers of samples.
Enhanced Sensitivity: To detect even lower concentrations of BMAA in various matrices, which is crucial for early exposure assessment.
Standardized Protocols: Inter-laboratory validation studies are essential to ensure consistency and comparability of data across different research groups. atlasofscience.org
In-situ Detection: Development of sensors or probes for real-time monitoring of BMAA in aquatic environments.
Interactive Table: Comparison of Analytical Techniques for BMAA Detection
| Method | Principle | Advantages | Disadvantages |
| HPLC-FLD | Separation by chromatography followed by fluorescence detection after derivatization. | Relatively low cost. | Lower selectivity, potential for overestimation due to interfering compounds. brainchemistrylabs.org |
| LC-MS/MS | Separation by chromatography coupled with mass spectrometry for highly specific detection and quantification. | High selectivity and sensitivity, considered the gold standard. nih.gov | Higher equipment cost and complexity. |
| GC-MS | Gas chromatography coupled with mass spectrometry, requires derivatization to make BMAA volatile. | High resolution. | Sample preparation can be complex. |
| ELISA | Enzyme-linked immunosorbent assay, uses antibodies to detect BMAA. | High throughput, potential for field-based kits. | Cross-reactivity with isomers can be a concern, may require validation with other methods. |
Investigation of New Producers and Environmental Reservoirs
Initially discovered in the seeds of cycad plants, the known producers of BMAA have expanded significantly. nih.gov It is now established that various species of cyanobacteria are major producers of BMAA in both terrestrial and aquatic environments. researchgate.net Furthermore, research has identified other microorganisms, including diatoms and dinoflagellates, as producers of BMAA. wikipedia.org
Current research is actively investigating a wider range of organisms and environments for the presence of BMAA. This includes exploring different species of bacteria, algae, and fungi. The gut microbiome has also been proposed as a potential, yet unconfirmed, source of endogenous BMAA production.
Environmental reservoirs of BMAA are diverse and include freshwater bodies experiencing cyanobacterial blooms, marine ecosystems, and terrestrial environments. mdpi.com BMAA can bioaccumulate and biomagnify through the food chain, from microorganisms to invertebrates, fish, and potentially to humans. wikipedia.org Ongoing studies are mapping the global distribution of BMAA and identifying hotspots of contamination to better understand human exposure routes. biorxiv.org
Deeper Understanding of Biosynthetic Enzymes and Genetic Regulation
Despite the identification of numerous BMAA producers, the precise biosynthetic pathway and the enzymes involved remain largely uncharacterized. mdpi.com Several hypotheses have been proposed, with one prominent theory suggesting the methylation of a precursor molecule, 2,3-diaminopropanoic acid (DAP). researchgate.net However, the specific enzymes responsible for this methylation and their genetic regulation are still under investigation.
Recent transcriptomic and proteomic studies on cyanobacteria have begun to shed light on the metabolic processes influenced by BMAA. researchgate.net These studies reveal that BMAA can impact fundamental cellular processes such as nitrogen fixation, photosynthesis, and carbon fixation. researchgate.net In diatoms, research suggests a possible link between iron limitation and the stimulation of BMAA production, potentially involving the enzyme cysteine synthase (cysK). biorxiv.orgnih.gov
Future research in this area will likely involve:
Gene Knockout and Overexpression Studies: To identify the specific genes and enzymes responsible for BMAA synthesis.
Bioinformatic Analyses: To screen the genomes of known BMAA producers for potential biosynthetic gene clusters.
In Vitro Enzymatic Assays: To characterize the activity and substrate specificity of candidate enzymes.
Understanding Regulatory Factors: Investigating how environmental cues, such as nutrient availability (e.g., nitrogen and iron), regulate the expression of BMAA biosynthetic genes. nih.gov
Advanced Mechanistic Investigations in Controlled Biological Systems
Understanding the mechanisms by which BMAA exerts its potential neurotoxic effects is a primary focus of current research. Studies in controlled biological systems, including cell cultures and animal models, are providing crucial insights into its mode of action.
Several mechanisms of BMAA-induced neurotoxicity have been proposed and are being actively investigated:
Excitotoxicity: BMAA can act as an agonist at glutamate (B1630785) receptors, particularly NMDA and AMPA/kainate receptors. psu.edu This can lead to excessive neuronal excitation, calcium influx, and subsequent cell death. psu.edu
Protein Misincorporation: It has been hypothesized that BMAA can be mistakenly incorporated into proteins in place of the amino acid L-serine, leading to protein misfolding, aggregation, and cellular dysfunction. mdpi.com Computer simulations have suggested that the incorporation of BMAA into the protein superoxide dismutase 1 (SOD1) can lead to a toxic conformation. mdpi.com
Oxidative Stress: BMAA has been shown to induce the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage to cellular components. nih.gov
Mitochondrial Dysfunction: Recent studies indicate that BMAA can impair mitochondrial function, leading to reduced energy production and the activation of inflammatory pathways within neurons.
Animal models, ranging from rodents to non-human primates, have been instrumental in studying the long-term effects of BMAA exposure. nih.gov For instance, chronic exposure in vervets has been shown to induce the formation of neurofibrillary tangles and amyloid deposits, pathologies associated with Alzheimer's disease. nih.gov
Interactive Table: Proposed Mechanisms of BMAA Neurotoxicity
| Mechanism | Description | Key Cellular Effects |
| Excitotoxicity | Overactivation of glutamate receptors. psu.edu | Increased intracellular calcium, neuronal damage, apoptosis. psu.edu |
| Protein Misincorporation | Substitution for L-serine during protein synthesis. mdpi.com | Protein misfolding and aggregation, endoplasmic reticulum stress. mdpi.com |
| Oxidative Stress | Generation of reactive oxygen species. nih.gov | Damage to lipids, proteins, and DNA. nih.gov |
| Mitochondrial Dysfunction | Impairment of mitochondrial respiration and energy production. | Reduced ATP synthesis, activation of inflammatory responses. |
Synthetic Biology Approaches for Production or Degradation of 3-Amino-N-methylalanine
The application of synthetic biology to the study of BMAA is an emerging field with the potential to address key research challenges.
Production: To date, there is limited published research on the use of synthetic biology to produce BMAA. However, this approach holds promise for the future. By identifying and assembling the biosynthetic genes for BMAA into a chassis organism, such as E. coli or yeast, it may be possible to create a reliable and controllable source of this compound for research purposes. This would overcome the limitations and variability associated with isolating BMAA from its natural producers.
Degradation: In contrast, there has been some progress in developing methods for the degradation of BMAA, which could have applications in water treatment and environmental remediation. Studies have investigated the efficacy of advanced oxidation processes, such as ozonation and UV/H2O2 treatment, for breaking down BMAA in water. researchgate.netyoutube.com Research has shown that ozone can effectively eliminate BMAA, with the degradation mechanism involving both direct oxidation by ozone molecules and indirect oxidation by hydroxyl radicals. wikipedia.orgresearchgate.net Future work in this area could involve engineering microorganisms with enhanced BMAA degradation capabilities for use in bioremediation applications. researchgate.net
Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences
The multifaceted nature of the challenges posed by BMAA necessitates a highly interdisciplinary research approach. Effective investigation requires the integration of expertise from chemistry, biology, and environmental sciences.
Chemical sciences are crucial for developing and refining analytical methods for BMAA detection, synthesizing standards, and investigating the chemical properties of the toxin and its isomers. brainchemistrylabs.org
Biological sciences , including molecular biology, toxicology, and neuroscience, are essential for elucidating the biosynthetic pathways of BMAA, understanding its mechanisms of toxicity in cellular and animal models, and identifying potential therapeutic targets. researchgate.net
Environmental sciences play a key role in identifying the sources and distribution of BMAA in various ecosystems, understanding its bioaccumulation and biomagnification in food webs, and assessing the risks of human exposure. biorxiv.org
Collaborative projects that bring together researchers from these diverse fields are critical for making significant progress. For example, an epidemiological study that links the incidence of neurodegenerative diseases in a specific population to the measured levels of BMAA in their local environment and food sources represents a powerful integration of these disciplines. brainchemistrylabs.org Such interdisciplinary efforts are vital for developing a comprehensive understanding of the role of BMAA as a potential environmental risk factor for human health and for devising effective strategies for mitigation and prevention.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-N-methylalanine Monohydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer: Synthesis typically involves coupling reactions using carbodiimides (e.g., EDC) and NHS esters to activate carboxyl groups, followed by purification via HPLC or column chromatography . Optimize pH (e.g., sodium acetate buffer, pH 4.5–5.5) to enhance coupling efficiency and reduce side reactions. Monitor progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and mass spectrometry (MS) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer: Use a combination of:
- NMR spectroscopy to confirm structural integrity and stereochemistry.
- High-resolution MS (HRMS) for exact mass determination.
- Ion-exchange chromatography to assess hydrochloride content.
- Potentiometric titration to quantify free amino groups .
For solubility studies, employ dynamic light scattering (DLS) in PBS (pH 7.4) to evaluate aggregation .
Q. How can researchers ensure high purity during purification, especially for hydrochloride salts?
- Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit differential solubility of the hydrochloride salt vs. impurities.
- Ion-pair chromatography : Employ tetrabutylammonium bromide as a counterion in mobile phases (C18 columns, 0.1% TFA in acetonitrile/water) .
- Lyophilization : Post-purification, lyophilize under vacuum to remove residual solvents and stabilize the hydrochloride form .
Advanced Research Questions
Q. How can conflicting data on the biological activity of amino acid hydrochlorides be resolved?
- Methodological Answer: Design multi-modal assays to cross-validate results. For example:
- Microfluidic chemotaxis assays (e.g., E. coli response studies) to test attractant/repellent properties .
- Calcium flux assays (e.g., Orai1/Stim1 channel inhibition) to evaluate intracellular signaling modulation .
- Toxicity screens using RTECS guidelines (e.g., acute LD50 in rodents) to resolve discrepancies in safety profiles .
Q. What strategies are effective for studying the structural dynamics of this compound in aqueous solutions?
- Methodological Answer:
- X-ray crystallography : Co-crystallize with stabilizing agents like PEG 8000 in Tris-HCl buffer (pH 8.0).
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models to predict hydration effects on hydrochloride stability .
- Circular dichroism (CD) spectroscopy : Monitor conformational changes under varying ionic strengths (e.g., 0–150 mM NaCl) .
Q. How can researchers design dose-response studies for amino acid hydrochlorides with low solubility?
- Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., DMSO:water 1:9) or cyclodextrin inclusion complexes.
- In vitro assays : Serial dilutions in culture media (e.g., DMEM + 10% FBS) with sonication to ensure homogeneity.
- In vivo models : Administer via osmotic pumps for sustained release, and validate plasma concentrations using LC-MS/MS .
Q. What experimental controls are critical when evaluating hydrochloride salts in enzymatic assays?
- Methodological Answer:
- Counterion controls : Compare activity against non-hydrochloride analogs (e.g., free base or acetate salts).
- Buffer-matched controls : Account for chloride ion interference (e.g., use HEPES vs. Tris-HCl buffers).
- Blind assays : Include scrambled peptide sequences or inactive enantiomers to rule off-target effects .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC50 values for amino acid hydrochlorides across studies?
- Methodological Answer:
- Standardize assay conditions : Fix variables like pH (7.4), temperature (37°C), and ion strength (150 mM NaCl).
- Cross-validate with orthogonal methods : Compare fluorometric vs. radiometric assays (e.g., calcium imaging vs. ⁴⁵Ca²⁺ uptake) .
- Meta-analysis : Use tools like PRISMA to identify confounding factors (e.g., cell line variability, batch effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
